molecular formula C18H16O3 B380503 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one CAS No. 315233-57-9

7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one

Cat. No.: B380503
CAS No.: 315233-57-9
M. Wt: 280.3g/mol
InChI Key: RWRFJHJPLXLWIV-UHFFFAOYSA-N
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Description

7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by its unique structure, which includes a chromenone core substituted with methoxy, dimethyl, and phenyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-hydroxyacetophenone and substituted benzaldehydes in the presence of a base can yield the desired chromenone derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to interact with cellular components, leading to effects such as apoptosis induction in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-phenyl-4H-chromen-4-one
  • 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both methoxy and dimethyl groups can influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

7-methoxy-2,8-dimethyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-11-15(20-3)10-9-14-17(19)16(12(2)21-18(11)14)13-7-5-4-6-8-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRFJHJPLXLWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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